
Ethyl propan-2-yl carbonate
Overview
Description
This compound is characterized by its unique structure, which includes a carbonate group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl propan-2-yl carbonate typically involves the reaction of ethyl chloroformate with propan-2-ol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zinc chloride can enhance the reaction efficiency .
Chemical Reactions Analysis
Transesterification with Alcohols
Ethyl propan-2-yl carbonate reacts with alcohols (e.g., ethanol) in the presence of catalysts like potassium carbonate (K₂CO₃), leading to the formation of diethyl carbonate (EtOCO₂Et) and mixed carbonates such as propan-2-yl ethyl carbonate ((CH₃)₂CHOCO₂Et). The reaction proceeds through intermediates like ethyl methyl carbonate (EtOCO₂Me) and propan-2-yl methyl carbonate ((CH₃)₂CHOCO₂Me), which gradually convert to the final product .
Key Observations :
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Reaction Kinetics : The propan-2-yl group ((CH₃)₂CHO–) acts as a moderate leaving group compared to bulkier alkoxides like tert-butoxide ((CH₃)₃CO–) .
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Product Distribution : After 6 hours at 60°C with K₂CO₃, propan-2-yl methyl carbonate reacts with ethanol to yield 86% diethyl carbonate and 3% propan-2-yl ethyl carbonate .
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Intermediate Formation : Unsaturated carbonates (e.g., ethyl methyl carbonate) form transiently before converting to diethyl carbonate .
Factors Influencing Reaction Outcomes
The reactivity of this compound is governed by:
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Leaving Group Ability : Propan-2-yl ((CH₃)₂CHO–) is more reactive than tert-butoxide ((CH₃)₃CO–) but less reactive than methoxide (MeO–) or benzyl oxide (PhCH₂O–) .
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Catalyst and Temperature : K₂CO₃ facilitates the reaction at elevated temperatures (60°C), accelerating transesterification .
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Nucleophilic Strength : Primary alcohols (e.g., ethanol) react more readily than secondary or tertiary alcohols .
Leaving Group Reactivity Scale
A comparative scale of leaving groups for dialkyl carbonates, derived from experimental data, is as follows :
Leaving Group | Reactivity Order |
---|---|
PhCH₂O– (Benzyl) | Highest |
MeO– (Methoxide) | High |
CH₃(CH₂)₂O– (Propyl) | Moderate |
(CH₃)₂CHO– (Isopropyl) | Moderate |
(CH₃)₃CO– (t-Butoxide) | Lowest |
Mechanistic Insights
The transesterification proceeds via a two-step process:
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Initial Attack : The nucleophile (ethanol) attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate.
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Leaving Group Departure : The leaving group ((CH₃)₂CHO–) dissociates, releasing the corresponding alcohol and forming the mixed carbonate intermediate .
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Final Conversion : The intermediate undergoes further transesterification to yield diethyl carbonate .
Comparative Reactivity
When competing with other carbonates (e.g., dioctyl carbonate), this compound reacts faster due to the moderate leaving group ability of (CH₃)₂CHO–. For example, dioctyl carbonate and dimethyl carbonate (DMC) react with ethanol to form ethyl methyl carbonate and octyl methyl carbonate intermediates, which subsequently convert to diethyl carbonate .
Scientific Research Applications
Ethyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl propan-2-yl carbonate involves its interaction with nucleophiles, leading to the formation of various products. The carbonate group acts as an electrophile, making it susceptible to nucleophilic attack. This interaction can lead to the formation of esters, ethers, and other derivatives .
Comparison with Similar Compounds
Dimethyl carbonate: Similar in structure but with two methyl groups instead of ethyl and propan-2-yl groups.
Diethyl carbonate: Contains two ethyl groups.
Propylene carbonate: Contains a propylene group instead of ethyl and propan-2-yl groups.
Uniqueness: Ethyl propan-2-yl carbonate is unique due to its specific combination of ethyl and propan-2-yl groups, which imparts distinct chemical properties and reactivity compared to other carbonates .
Q & A
Basic Research Questions
Q. How can the molecular structure of ethyl propan-2-yl carbonate be determined using spectroscopic and computational methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for elucidating bond connectivity and functional groups (e.g., carbonate, ether, and vinyl moieties) with mass spectrometry (MS) to confirm molecular weight (242.31 g/mol) and fragmentation patterns . Computational tools like the Simplified Molecular-Input Line-Entry System (SMILES:
CCOC(=O)OC(C)(C)C1CCC(C)(O1)C=C
) and InChIKey (HRYCRSVSFJLRBW-UHFFFAOYSA-N
) aid in structural validation . X-ray crystallography using software like SHELX can resolve 3D configurations if single crystals are obtained .
Q. What experimental techniques are suitable for characterizing the functional groups in this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups such as the carbonate ester (C=O stretch ~1750 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) provides retention time and fragmentation data for purity assessment, as demonstrated in landfill sample analyses . Rotatable bonds and stereochemistry can be inferred from 2D NMR (COSY, HSQC) .
Q. How can this compound be synthesized in a laboratory setting?
- Methodological Answer : A common route involves transesterification between ethyl chloroformate and propan-2-ol under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by fractional distillation (boiling point ~147°C) are critical . Safety protocols, including fume hood use and PPE, are essential due to reactive intermediates .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic stability of this compound, and how do they compare with experimental data?
- Methodological Answer : Joback and Crippen group contribution methods calculate thermodynamic properties such as Gibbs free energy of formation (ΔfG° = -252.43 kJ/mol) and enthalpy of vaporization (ΔvapH° = 57.44 kJ/mol) . Compare these with experimental differential scanning calorimetry (DSC) data for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles. Discrepancies may arise from approximations in computational models .
Q. How can researchers resolve contradictions between experimental chromatographic retention times and computational predictions for this compound?
- Methodological Answer : Calibrate GC-MS systems using reference standards and validate retention indices against databases like NIST. Computational predictions (e.g., logP = 3.062) can be refined using quantitative structure-retention relationship (QSRR) models that incorporate molecular descriptors like polar surface area and hydrogen-bonding capacity . Cross-validate with high-performance liquid chromatography (HPLC) under varied mobile phases .
Q. What experimental design considerations are critical for studying the hydrolysis mechanisms of this compound under varying pH conditions?
- Methodological Answer : Use buffered solutions (pH 1–13) to investigate acid/base-catalyzed hydrolysis pathways. Monitor reaction kinetics via UV-Vis spectroscopy for carbonyl group disappearance. Include controls (e.g., inert atmosphere to exclude oxidative degradation) and replicate experiments to ensure statistical significance. Analyze products using LC-MS to identify intermediates like propan-2-ol and carbonic acid derivatives .
Q. How can environmental samples containing trace amounts of this compound be analyzed quantitatively?
- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for trace detection in complex matrices like landfill leachates . Optimize extraction parameters (e.g., fiber coating, temperature) and validate recovery rates using spiked samples. Quantify via internal standard calibration (e.g., deuterated analogs) to minimize matrix effects .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing inconsistencies in thermodynamic property datasets for this compound?
- Methodological Answer : Apply regression analysis to identify outliers in datasets (e.g., ΔfusH° = 21.39 kJ/mol vs. experimental DSC measurements). Use tools like Bland-Altman plots to assess agreement between computational and experimental values. Transparently report uncertainties and limitations in publications .
Q. How should researchers design a study to evaluate the stereochemical stability of this compound under thermal stress?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40–80°C) and analyze enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with computational predictions of racemization barriers using density functional theory (DFT) .
Properties
IUPAC Name |
ethyl propan-2-yl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-8-6(7)9-5(2)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHVMUMGWLAZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590896 | |
Record name | Ethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-39-4 | |
Record name | Ethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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